molecular formula C10H11N3O B593193 N-(1H-Benzimidazol-1-ylmethyl)acetamide CAS No. 133478-75-8

N-(1H-Benzimidazol-1-ylmethyl)acetamide

Cat. No.: B593193
CAS No.: 133478-75-8
M. Wt: 189.218
InChI Key: LFKPPHQFHFJLLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzimidazol-1-ylmethyl)acetamide typically involves the reaction of benzimidazole with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product . The reaction conditions often require a solvent such as dichloromethane or toluene and a base like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzimidazol-1-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-(1H-Benzimidazol-1-ylmethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

N-(1H-Benzimidazol-1-ylmethyl)acetamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific acetamide group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-(benzimidazol-1-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8(14)11-6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKPPHQFHFJLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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